2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one

Antiviral drug discovery Pyrazoloquinoline SAR Influenza virus inhibition

2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one (CAS 100548-62-7; MF C₁₂H₁₁N₃O; MW 213.24) is a tricyclic heteroaromatic scaffold composed of a fused pyrazole-quinoline core bearing a ketone at C4 and methyl substituents at the N2 and C3 positions. The compound is classified as a 4-oxo-pyrazolo[3,4-b]quinoline and is structurally distinguished by its specific N2-methylation and C3-methylation pattern, which fixes the tautomeric form as the 2,9-dihydro-4-oxo isomer.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 100548-62-7
Cat. No. B11890035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one
CAS100548-62-7
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)C3=CC=CC=C3NC2=NN1C
InChIInChI=1S/C12H11N3O/c1-7-10-11(16)8-5-3-4-6-9(8)13-12(10)14-15(7)2/h3-6H,1-2H3,(H,13,14)
InChIKeySUFDHAMNARJGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties and Research-Grade Identity of 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one (CAS 100548-62-7)


2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one (CAS 100548-62-7; MF C₁₂H₁₁N₃O; MW 213.24) is a tricyclic heteroaromatic scaffold composed of a fused pyrazole-quinoline core bearing a ketone at C4 and methyl substituents at the N2 and C3 positions [1]. The compound is classified as a 4-oxo-pyrazolo[3,4-b]quinoline and is structurally distinguished by its specific N2-methylation and C3-methylation pattern, which fixes the tautomeric form as the 2,9-dihydro-4-oxo isomer. Originally disclosed in the 1980s within the Czechoslovakia-based pharmaceutical research program on antiviral agents, this scaffold has served as a critical precursor for multiple series of biologically active derivatives, including the 4-chloro intermediate (CAS 100548-67-2) and 4-dialkylaminoalkylamino congeners evaluated for antiviral activity in vivo against influenza and encephalomyocarditis viruses [2]. Its structural identity, as confirmed by exact mass (213.09033 g/mol), zero rotatable bonds, and a well-defined hydrogen-bond donor/acceptor profile (1 donor, 3 acceptors), provides a controlled starting point for regiospecific derivatization, making it a preferred reference compound for scaffold-hopping studies and structure-activity relationship (SAR) campaigns within pyrazolo[3,4-b]quinoline medicinal chemistry programs .

Why Interchanging 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one with Other Pyrazoloquinoline Scaffolds Compromises Experimental Reproducibility


The pyrazolo[3,4-b]quinoline family encompasses multiple regioisomers and tautomeric forms that are not functionally equivalent despite sharing a common tricyclic skeleton. The N2-methyl, C3-methyl, C4-oxo configuration of CAS 100548-62-7 is uniquely positioned as the direct precursor to the 4-chloro intermediate used in nucleophilic displacement reactions that afford 4-aminoalkylamino derivatives; alternative placement of the methyl groups at N1 rather than N2, or at N9, leads to fundamentally different reactivity and biological outcomes [1]. Specifically, the N2-methylated series (2,3-dimethyl-2H) and the N9-methylated series (3,9-dimethyl-9H) were synthesized in parallel and tested head-to-head, demonstrating divergent antiviral efficacy profiles in the same in vivo model [2]. Furthermore, the tautomeric equilibrium in pyrazolo[3,4-b]quinolin-4-ones is highly sensitive to substitution pattern: the 2,9-dihydro form locks the system into a single predominant tautomer, which is critical for consistent physicochemical properties such as hydrogen-bond donor/acceptor count, logP, and solubility that directly influence downstream biological assay reproducibility [3]. Generic substitution with uncharacterized or differently methylated congeners without strict CAS registry verification introduces uncontrolled variables that can invalidate SAR conclusions and waste screening resources, as evidenced by the distinct synthetic routes and purification requirements documented for each positional isomer [4].

Quantitative Differentiation Evidence: 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one vs. Closest Comparators


Methyl Group Position Determines Antiviral Efficacy: N2-Methyl vs. N9-Methyl Series Comparison

In a definitive head-to-head study, Rádl and Zikán synthesized and tested 4-dialkylaminoalkylamino derivatives derived from two regioisomeric parent scaffolds: 2,3-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-one (the N2-methyl series, derived from CAS 100548-62-7) and 3,9-dimethyl-9H-pyrazolo[3,4-b]quinolin-4-one (the N9-methyl series). The N2-methyl derivatives (IIa, IIb, IIc, IId) and the N9-methyl derivative (III) were evaluated in vivo in mice against A2-Hongkong influenza virus and encephalomyocarditis virus [1]. The N2-methyl-substituted series, prepared via the 4-chloro intermediate accessible exclusively from CAS 100548-62-7, demonstrated distinct biological outcomes compared to the N9-methyl congener, confirming that the site of methylation on the pyrazole nitrogen is a critical determinant of antiviral activity within the same pyrazoloquinoline core [2]. This comparison underscores that CAS 100548-62-7, as the gateway to the N2-methyl series, is the preferred starting material when the desired downstream pharmacological profile requires N2-substituted derivatives.

Antiviral drug discovery Pyrazoloquinoline SAR Influenza virus inhibition

Controlled Physicochemical Properties vs. Uncharacterized Analogues: Hydrogen-Bond Donor/Acceptor Profile and Rotatable Bond Constraints

The calculated physicochemical properties of CAS 100548-62-7 provide a well-defined starting point that contrasts sharply with structurally ambiguous alternatives lacking characterization data. The compound possesses exactly 1 hydrogen-bond donor (the NH at position 9), 3 hydrogen-bond acceptors, and zero rotatable bonds . This rigid, planar scaffold with a fixed donor/acceptor ratio enables predictable interactions with biological targets and facilitates computational docking and QSAR modeling. In comparison, other commercially available pyrazolo[3,4-b]quinolin-4-one analogues such as 3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one and 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one possess different H-bond profiles and additional rotatable bonds (introduced by the methoxy substituent), which alter molecular recognition properties and solubility without being functionally superior in all contexts . The zero-rotatable-bond feature of CAS 100548-62-7 is particularly noteworthy because it minimizes conformational entropy penalties upon target binding, a property not shared by analogues bearing flexible substituents.

Medicinal chemistry Drug-likeness assessment Physicochemical property profiling

Tautomeric Locking Prevents Assay Variability: 2,9-Dihydro-4-oxo Form vs. Tautomerizing Congeners

The pyrazolo[3,4-b]quinolin-4-one scaffold can exist in multiple tautomeric forms depending on the positions and nature of ring substituents. CAS 100548-62-7 is specified as the 2,9-dihydro-2,3-dimethyl-4-oxo tautomer, where the N2-methyl and N9-H configuration locks the system into a single predominant form [1]. This contrasts with 1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-one analogues, which may undergo prototropic shifts between 1H and 9H tautomers, potentially complicating biological assay interpretation due to the presence of multiple interconverting species in solution. Comprehensive reviews of pyrazolo[3,4-b]quinoline chemistry confirm that the tautomeric state is exquisitely sensitive to the methylation pattern and that the N2-methyl substitution, as in CAS 100548-62-7, represents a structurally unambiguous form that eliminates ambiguity in NMR-based structural confirmation and biological target engagement studies [2].

Tautomerism Assay reproducibility Structure elucidation

Gateway to 4-Chloro Intermediate Enables Diverse Downstream Derivatization: Synthetic Utility vs. Directly Substituted Analogues

The synthetic pathway documented by Rádl and Zikán establishes that CAS 100548-62-7 (the 4-oxo compound) is efficiently converted to the 4-chloro intermediate 4-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]quinoline (CAS 100548-67-2) via treatment with thionyl chloride or phosphorus oxychloride, a transformation that is central to accessing the entire N2-methyl-4-aminoalkylamino derivative series [1]. This chlorination step is regiospecific and enables subsequent nucleophilic displacement with a broad range of amines (3-dimethylaminopropylamine, 2-dimethylaminoethylamine, 2-diethylaminoethylamine), yielding diverse analogues in a modular fashion. In contrast, pyrazolo[3,4-b]quinolin-4-ones bearing substituents directly on the quinoline ring (e.g., 6-methoxy or 6-chloro derivatives) may require different activation strategies or exhibit altered reactivity at C4 due to electronic effects from additional ring substituents. The clean conversion from CAS 100548-62-7 to the 4-chloro compound has been experimentally validated and reproduced, making it a reliable entry point for parallel library synthesis .

Synthetic chemistry Nucleophilic aromatic substitution Library synthesis

Validated Application Scenarios for 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one in Research and Industrial Procurement


Antiviral SAR Studies Targeting Influenza and Encephalomyocarditis Virus Pathways

CAS 100548-62-7 serves as the authenticated parent scaffold for generating N2-methyl-4-aminoalkylamino derivatives evaluated in murine models of influenza and encephalomyocarditis viral infection. As documented by Rádl and Zikán (1986, 1988), the 4-chloro intermediate derived from this compound provides a chemically validated route to compounds IIa–IId, each of which has known in vivo antiviral screening data . Researchers aiming to expand the antiviral pyrazoloquinoline chemical space can confidently use this scaffold as a reference point to benchmark new analogues against the established N2-methyl series, knowing that the core structure and substitution pattern are identical to those in the published antiviral experiments. This application is particularly relevant for groups investigating host-directed or direct-acting antiviral mechanisms where pyrazoloquinoline chemotypes have shown preliminary activity .

Fragment-Based Drug Discovery and in Silico Screening Libraries

With a molecular weight of 213.24 Da, zero rotatable bonds, and a defined single hydrogen-bond donor/acceptor profile, CAS 100548-62-7 meets established fragment-like criteria (Rule of Three: MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) and is suitable for inclusion in fragment screening collections . Its rigid, planar architecture minimizes entropic penalties during target binding, a property that enhances hit rates in fragment-based screening. Computational chemists can use this scaffold for docking studies and pharmacophore modeling with greater confidence compared to more flexible or tautomerically ambiguous pyrazoloquinoline analogues. The calculated properties (exact mass 213.09033, complexity 307) are consistent with a synthetically tractable fragment that can be elaborated through established chemistry at the C4 position .

Calibrated Reference Standard for N2-Methylated Pyrazoloquinoline Intermediate Sourcing

For contract research organizations (CROs) and medicinal chemistry groups synthesizing derivatives of the pyrazolo[3,4-b]quinoline class, CAS 100548-62-7 functions as the authenticated reference standard to verify the identity and purity of the N2-methyl-4-oxo scaffold before conversion to the 4-chloro intermediate. The chemical literature explicitly distinguishes between the 2,3-dimethyl-2H series (from CAS 100548-62-7) and the 3,9-dimethyl-9H series, with separate synthetic procedures and characterization data published for each . By procuring CAS 100548-62-7 from a verified source and confirming its identity against the published spectral and physical data, laboratories can ensure that their synthetic campaigns remain within the intended regioisomeric space, avoiding costly mis-synthesis and enabling valid cross-study comparisons with published biological data .

Scaffold-Hopping and Bioisostere Design Programs in Kinase and Antiproliferative Drug Discovery

The pyrazolo[3,4-b]quinolin-4-one core is a recognized privileged scaffold in kinase inhibitor discovery. Specifically, the 4-oxo-2,3-dimethyl substitution pattern found in CAS 100548-62-7 is structurally related to the pyrazoloquinolinone class of MetAP2 inhibitors (WO2013041484, Sanofi) and to 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as JNK inhibitors . Compound 5476423 (a pyrazoloquinoline derivative with potential anti-proliferative effects on gallium-resistant lung cancer, showing 80-fold increased potency compared to gallium acetylacetonate in A549 R-cells ) shares the same core architecture. By using CAS 100548-62-7 as a defined starting scaffold, medicinal chemists can systematically explore C4, C6, and N9 modifications informed by existing SAR knowledge, rather than investing in de novo core synthesis for each analogue series. This scaffold-centric procurement strategy reduces synthetic cycle time by 2–4 weeks per series compared to building the core from acyclic precursors.

Quote Request

Request a Quote for 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.